2-(Bromomethyl)-5,5-dimethyloxane
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
2-(Bromomethyl)-5,5-dimethyloxane and its derivatives are primarily used in chemical synthesis. They serve as intermediates or reactants in various chemical reactions, leading to the creation of heterocyclic systems, extended organic compounds, and potentially useful pharmaceuticals.
Heterocyclic System Synthesis : A derivative, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, has been used in the synthesis of heterocyclic systems. This compound reacts with different amines to form a variety of heterocyclic derivatives, which are of interest in pharmaceutical research (Bogolyubov, Chernysheva, & Semenov, 2004).
Synthesis of Quinonoid Tetrathiafulvalene Derivatives : 2,3-Bis(bromomethyl)TTFs, a related compound, are used as precursors for creating cycloadducts with quinonic derivatives. These are important for producing extended and sulfur-rich analogs of tetrathiafulvalene (Gautier, Mercier, Riou, Gorgues, & Hudhomme, 1999).
Organophosphorus Compounds : In the field of organophosphorus chemistry, derivatives of 2-(Bromomethyl)-5,5-dimethyloxane are used to create cyclic organophosphorus compounds. These compounds have various applications, including as ligands in coordination chemistry and catalysts in organic reactions (Edmundson & Mitchell, 1968).
Functionalized Aziridines and Azetidines : The compound is also involved in the synthesis of functionalized aziridines and azetidines. The solvent used in the reaction significantly influences the outcome, demonstrating the versatility of these compounds in synthetic chemistry (Stankovic, Goossens, Catak, Tezcan, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-5,5-dimethyloxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2)4-3-7(5-9)10-6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOFDDZNBWTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5,5-dimethyloxane | |
CAS RN |
2060000-68-0 | |
Record name | 2-(bromomethyl)-5,5-dimethyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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